1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one
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Overview
Description
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 This compound is characterized by the presence of a chloro, fluoro, and hydroxy group attached to a phenyl ring, along with a propanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-hydroxybenzaldehyde and propanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones depending on the substituent introduced.
Scientific Research Applications
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)propan-1-one: A structurally similar compound with a hydroxy group at the para position.
3-Chloro-4’-fluoropropiophenone: Another similar compound with chloro and fluoro substituents on the phenyl ring.
Uniqueness: 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one is unique due to the specific positioning of its chloro, fluoro, and hydroxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3 |
InChI Key |
KRCWFQPMAHPYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)Cl)O)F |
Origin of Product |
United States |
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